methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyridopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine core.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Incorporation of the Pyrazole Moiety: The pyrazole ring is attached via a coupling reaction, typically using pyrazole and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The pyrazole and pyrido[3,2-d]pyrimidine rings can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Coupling: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine position.
Scientific Research Applications
Methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate the function of specific proteins and enzymes.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival . By inhibiting these pathways, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indazole Derivatives: Compounds like 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine have similar therapeutic potential.
Uniqueness
Methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its ability to target multiple biological pathways. This makes it a versatile compound for various research and therapeutic applications.
Properties
Molecular Formula |
C16H15ClN6O3 |
---|---|
Molecular Weight |
374.78 g/mol |
IUPAC Name |
methyl 8-chloro-4-morpholin-4-yl-2-pyrazol-1-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15ClN6O3/c1-25-15(24)11-9-10(17)12-13(19-11)14(22-5-7-26-8-6-22)21-16(20-12)23-4-2-3-18-23/h2-4,9H,5-8H2,1H3 |
InChI Key |
CNRGGFFQNBKULB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2N3CCOCC3)N4C=CC=N4 |
Origin of Product |
United States |
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